Positional Isomerism Drives Receptor Target Divergence: 3-Carboxamide vs. 4-Carboxamide Pharmacology
The 4-piperidinecarboxamide isomer (bavisant/JNJ-31001074, CAS 1220019-10-2) is a characterized histamine H₃ receptor antagonist that advanced to Phase II clinical trials for ADHD and Parkinson's-related excessive daytime sleepiness [1]. In contrast, the class of 3-piperidinecarboxamides (nipecotamides) to which the target compound belongs are documented in the patent literature as dual NK₂/NK₃ receptor antagonists, with the lead compound of Example 1 (a 3-carboxamide derivative) demonstrating a Ki of 4×10⁻¹¹ M at cloned human NK₂ receptors and Ki ≤7×10⁻¹¹ M at cloned human NK₃ receptors [2]. The 4-isomer JNJ-31001074 has no reported NK₂/NK₃ activity in the public domain, while the 3-carboxamide class has no reported H₃ activity. This represents a complete pharmacological target divergence driven solely by the position of the carboxamide substituent on the piperidine ring.
| Evidence Dimension | Primary pharmacological target (receptor subtype) |
|---|---|
| Target Compound Data | NK₂/NK₃ dual antagonist (class-level inference); representative 3-carboxamide Example 1: NK₂ Ki = 4×10⁻¹¹ M, NK₃ Ki ≤7×10⁻¹¹ M [2] |
| Comparator Or Baseline | N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride (JNJ-31001074/Bavisant, CAS 1220019-10-2): Histamine H₃ receptor antagonist; Phase II clinical candidate for ADHD and excessive daytime sleepiness [1] |
| Quantified Difference | Complete target divergence: H₃ receptor (4-isomer) vs. NK₂/NK₃ receptors (3-isomer class); no overlapping primary pharmacology detected |
| Conditions | Target compound class pharmacology from US Patent 2008/0261976 binding assays using cloned human NK₂ and NK₃ receptors expressed in CHO cells with [¹²⁵I]His[MePhe⁷]NKB radioligand; 4-isomer pharmacology from DrugBank and ClinicalTrials.gov records for JNJ-31001074 |
Why This Matters
A researcher who orders the 4-isomer expecting NK₂/NK₃ antagonism will generate data from an H₃ receptor system instead, producing entirely irrelevant results for tachykinin pathway studies.
- [1] DrugBank. Bavisant (JNJ-31001074). DB12676. Clinical trial records: NCT00890292 (ADHD), NCT00668655 (Parkinson's Disease EDS). Accessed 2026. View Source
- [2] Emonds-Alt X, et al. Novel piperidinecarboxamide derivatives, method for preparing same and pharmaceutical compositions containing same. US Patent Application 2008/0261976, published October 23, 2008. Lines 260–265 for NK₂/NK₃ Ki values. View Source
